Product packaging for Urea, (2-thiazolin-2-yl)-(Cat. No.:CAS No. 15823-99-1)

Urea, (2-thiazolin-2-yl)-

Cat. No.: B101558
CAS No.: 15823-99-1
M. Wt: 145.19 g/mol
InChI Key: QFHFVQOVGBVYBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Heterocyclic Urea (B33335) Chemistry

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in their rings, are of immense importance in chemistry and biology. tandfonline.com When a urea functional group is attached to a heterocyclic ring, a class of compounds known as heterocyclic ureas is formed. These compounds are of significant interest due to their diverse biological activities and their ability to form stable hydrogen-bonded assemblies. mdpi.comchemicaljournal.innih.gov The urea moiety, with its capacity for multiple hydrogen bonds, plays a crucial role in molecular recognition and binding to biological targets. mdpi.comnih.gov

"Urea, (2-thiazolin-2-yl)-" fits within this class, featuring a five-membered thiazoline (B8809763) ring connected to a urea group. Thiazoline itself is a sulfur and nitrogen-containing heterocycle that is a key structural component in various natural products and pharmacologically active molecules. rsc.orgnih.gov The combination of the thiazoline ring and the urea group in a single molecule creates a unique scaffold with the potential for a wide range of chemical modifications and biological applications. The heterocyclic group can provide additional sites for hydrogen bonding and can be modulated by factors like pH, which can lead to the development of stimuli-responsive materials. mdpi.com

Significance and Research Trajectories of (2-thiazolin-2-yl)urea Frameworks

The (2-thiazolin-2-yl)urea framework is a "privileged structure" in medicinal chemistry, meaning it is a molecular scaffold that is recurrently found in bioactive compounds. chemicaljournal.in Research into derivatives of this framework has revealed a broad spectrum of biological activities, including potential anticancer, antimicrobial, and anti-inflammatory properties. ontosight.aiontosight.ai The specific arrangement of atoms in the (2-thiazolin-2-yl)urea structure allows for interaction with various enzymes and receptors within biological systems. ontosight.ai

Recent research has focused on synthesizing and evaluating libraries of (2-thiazolin-2-yl)urea derivatives to explore their therapeutic potential. For instance, studies have shown that certain derivatives exhibit promising activity against clinically relevant pathogens. rug.nl The research trajectory in this area involves modifying the substituents on both the thiazoline and the urea portions of the molecule to optimize biological activity and drug-like properties. nih.govresearchgate.net This has led to the discovery of compounds with potent inhibitory effects on specific enzymes. sigmaaldrich.com

Interactive Data Table: Research Findings on Thiazoline-Urea Derivatives

Derivative NameResearch FocusKey Finding
1-(Benzo[d]thiazol-2-yl)-3-(substituted aryl)urea derivativesNeuroprotectionAmeliorated Parkinsonian symptoms and oxidative stress in animal models. researchgate.net
2-(2-piperidin-1-ylamido)ethyl-4-(3-fluorophenyl)thiazoleAntitrypanosomal ActivityHighly potent and selective against Trypanosoma brucei rhodesiense in vitro. nih.gov
N-(5-nitro-1,3-thiazol-2-yl)urea derivativeEnzyme InhibitionActs as a potent inhibitor of GSK-3. sigmaaldrich.com
Thiazolyl urea compoundsAnticancer ActivityInvestigated for the treatment of cancer. google.com
1,3,4-thiadiazole-urea compounds with a gem-dimethylcyclopropane ringAntifungal ActivityShowed significant inhibitory rates against various plant pathogens. sioc-journal.cn

Historical Perspectives on Thiazoline and Urea Linkages in Chemical Science

The synthesis of urea by Friedrich Wöhler in 1828 is widely considered the starting point of modern organic chemistry. nih.govyarafert.com This pivotal discovery laid the foundation for the synthesis of a vast array of organic compounds, including those incorporating urea functionalities. The development of methods to create linkages between urea and heterocyclic rings like thiazoline has been a gradual process, driven by the quest for new molecules with valuable properties.

Early methods for synthesizing urea derivatives often involved the use of hazardous reagents like phosgene (B1210022). nih.gov Over time, safer and more efficient synthetic routes have been developed. The synthesis of N,N'-bis(aryl)-N-(2-thiazolin-2-yl)thioureas, closely related to their urea counterparts, has been achieved through the reaction of 2-chloroethylamine (B1212225) hydrochloride with arylisothiocyanates. clockss.org The cyclocondensation of urea with appropriate precursors is another established method for forming thiazole (B1198619) derivatives. semanticscholar.orgaip.org These synthetic advancements have been crucial in enabling researchers to systematically explore the chemical space of (2-thiazolin-2-yl)urea and its derivatives, leading to the discovery of their diverse applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H7N3OS B101558 Urea, (2-thiazolin-2-yl)- CAS No. 15823-99-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5-dihydro-1,3-thiazol-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3OS/c5-3(8)7-4-6-1-2-9-4/h1-2H2,(H3,5,6,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFHFVQOVGBVYBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=N1)NC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3OS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Urea, 2 Thiazolin 2 Yl

Established Synthetic Pathways to the Core Structure

The synthesis of the (2-thiazolin-2-yl)urea core has been approached through various established pathways, evolving from traditional multi-step processes to more streamlined modern strategies.

The most classical and widely utilized method for constructing the 2-aminothiazole (B372263) core is the Hantzsch thiazole (B1198619) synthesis. nih.gov This reaction typically involves the cyclocondensation of an α-halocarbonyl compound with a thiourea (B124793) derivative. nih.govresearchgate.netderpharmachemica.com For the synthesis of the parent 2-aminothiazoline, cysteamine (B1669678) hydrochloride can be reacted with a nitrile under base-catalyzed conditions. rsc.org

Traditionally, the subsequent formation of the urea (B33335) linkage relied on hazardous reagents. The reaction of the 2-aminothiazoline with phosgene (B1210022) or its equivalents, such as triphosgene, would generate a highly reactive isocyanate intermediate, which could then be coupled with an amine to form the final urea product. nih.govresearchgate.net

Advancements in this area have focused on replacing these toxic reagents. A significant improvement is the use of solid, stable, and safer phosgene substitutes like N,N'-Carbonyldiimidazole (CDI). nih.gov CDI reacts with the 2-aminothiazoline to form an activated carbamoyl (B1232498) intermediate, which then smoothly reacts with an amine, avoiding the need for isolating the often-unstable isocyanate and eliminating chlorinated byproducts. nih.gov

Modern synthetic planning often employs more efficient convergent and divergent strategies to access libraries of (2-thiazolin-2-yl)urea analogues for various research applications, such as drug discovery. nih.gov

A convergent synthesis is the most common modern approach. In this strategy, the two key fragments, the 2-aminothiazole heterocycle and the desired substituent for the urea nitrogen, are prepared separately and then joined in a final step. rug.nlnih.gov Typically, a substituted 2-aminothiazole is reacted directly with a commercially available or custom-synthesized isocyanate in an aprotic solvent. nih.govmdpi.com This method is highly versatile, allowing for the rapid generation of numerous analogues by simply varying the isocyanate coupling partner. nih.govrug.nl

A divergent synthesis begins with a common core structure which is then elaborated into a variety of final products. For example, a 2-aminothiazole can be reacted with a bifunctional reagent to install a urea linkage with a reactive handle. This common intermediate can then be subjected to various reaction conditions to append different functional groups, leading to a diverse library of molecules. This strategy was effectively used in the synthesis of analogues of 2-(2-benzamido)ethyl-4-phenylthiazole, where modifications were made to the carbonyl substituent of a core thiazole structure. nih.gov

Method TypeDescriptionKey ReactantsAdvantagesDisadvantages
Classical (Hantzsch + Phosgene) Sequential synthesis: first the thiazole ring, then urea formation.α-haloketone, Thiourea, Phosgene, AmineWell-established, versatile for thiazole core.Uses highly toxic and hazardous phosgene.
Classical Advancement (CDI) Uses a safer alternative to phosgene for urea formation.2-Aminothiazole, CDI, AmineIncreased safety, avoids toxic byproducts.CDI can be moisture sensitive.
Modern Convergent Separate synthesis of 2-aminothiazole and isocyanate, followed by coupling.2-Aminothiazole, IsocyanateHigh efficiency, modular, good for library synthesis.Requires access to specific isocyanate reagents.
Modern Divergent Creation of a common intermediate which is then modified.Core (2-thiazolin-2-yl)urea with reactive groupEfficient for creating diverse analogues from one core.Initial synthesis of the core intermediate can be complex.

Green Chemistry Principles in (2-thiazolin-2-yl)urea Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact and improve safety.

Significant efforts have been made to replace volatile and toxic organic solvents with greener alternatives.

Deep Eutectic Solvents (DES): A mixture of choline (B1196258) chloride and urea can serve as both the reaction medium and a catalyst for the one-pot, three-component synthesis of 2-aminothiazole derivatives. academie-sciences.fr These solvents are inexpensive, biodegradable, and accessible. academie-sciences.fr

Water: Reactions can be performed in aqueous media, such as the synthesis of unsymmetrical ureas from thioureas via oxidative desulfurization, avoiding the use of volatile organic compounds (VOCs). rsc.org

Solvent-Free Synthesis: A base-catalyzed procedure for synthesizing 2-substituted thiazolines from nitriles and cysteamine hydrochloride can be performed under solvent-free conditions, simplifying product isolation and reducing waste. rsc.org

Alternative Energy Sources: Microwave irradiation and ultrasonic-mediated synthesis have been employed to accelerate reactions, often leading to higher yields, shorter reaction times, and reduced energy consumption compared to conventional heating. bepls.comresearchgate.net

Atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is a core tenet of green chemistry.

One-Pot Reactions: Multi-component reactions, where several reactants are combined in a single vessel to form the product in one step, are highly atom-economical. The synthesis of 2-aminothiazoles from active methylene (B1212753) compounds, thiourea, and N-bromosuccinimide in a deep eutectic solvent is a prime example. academie-sciences.fr

Catalytic Processes: The use of catalysts, especially recyclable ones, is crucial for sustainable synthesis. Ruthenium pincer complexes can catalyze the formation of ureas directly from methanol (B129727) and an amine, with hydrogen gas as the only byproduct, representing a highly atom-economical process. organic-chemistry.org Similarly, palladium-catalyzed carbonylation of azides with amines under a carbon monoxide atmosphere produces ureas with dinitrogen as the sole byproduct. organic-chemistry.org

Use of Sustainable Feedstocks: The development of methods that utilize CO2 as a C1 building block for urea synthesis at atmospheric pressure represents a significant step towards sustainability, converting a greenhouse gas into a valuable chemical product. organic-chemistry.org

Green Chemistry PrincipleApplication in (2-thiazolin-2-yl)urea SynthesisExampleReference
Safer Solvents Use of Deep Eutectic Solvents (DES) or water instead of VOCs.Choline chloride-urea mixture for 2-aminothiazole synthesis. academie-sciences.fr
Energy Efficiency Application of microwave or ultrasound to reduce reaction times.Microwave-assisted synthesis of hydrazinyl thiazoles. bepls.com
Waste Prevention Solvent-free reactions and one-pot procedures.Base-catalyzed synthesis of 2-thiazolines without solvent. rsc.org
Atom Economy Multi-component and catalytic reactions that maximize incorporation of reactant atoms into the product.Ruthenium-catalyzed urea synthesis from methanol and amines. organic-chemistry.org
Use of Renewable Feedstocks Utilizing CO2 as a C1 source for the carbonyl group in urea.Metal-free synthesis of ureas from CO2 at room temperature. organic-chemistry.org

Stereoselective Synthesis of Chiral Urea, (2-thiazolin-2-yl)- Analogues

The synthesis of specific enantiomers of chiral (2-thiazolin-2-yl)urea analogues is critical when the biological activity is dependent on a precise three-dimensional structure. This requires stereoselective synthetic methods.

While literature specifically detailing the stereoselective synthesis of "Urea, (2-thiazolin-2-yl)-" is limited, strategies can be inferred from the synthesis of related chiral heterocycles and amino acids.

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials. For instance, a chiral amino acid, such as a protected cysteine derivative, can be used as the backbone to construct a chiral 2-thiazoline ring.

Chiral Auxiliaries: A chiral auxiliary can be temporarily incorporated into the molecule to direct the stereochemistry of a key bond-forming step. For example, a chiral amine like (S)-phenylethylamine can be used in an aza-Diels-Alder reaction to create a chiral cyclic amine, which could then be converted into a thiazoline-containing structure. pwr.edu.pl The auxiliary is removed in a later step.

Asymmetric Catalysis: This is a powerful strategy for enantioselective synthesis. A chiral catalyst, used in substoichiometric amounts, can control the stereochemical outcome of a reaction. For instance, chiral phosphoric acids have been successfully employed as Brønsted acid catalysts to facilitate the enantioselective heterodimerization of N-substituted pyrrolidine-1-carboxamides, forming complex urea-containing scaffolds with high enantioselectivity. ifremer.fr A similar strategy could potentially be applied to the synthesis of chiral (2-thiazolin-2-yl)urea derivatives. The development of methods for the stereoselective synthesis of chiral sulfinyl compounds, which can be analogues of pharmacophores, also highlights the importance of controlling stereochemistry in drug design. acs.org

Asymmetric Catalysis in Thiazoline (B8809763) Ring Formation

The creation of a chiral center within the thiazoline ring is of significant interest, as these chiral structures can serve as valuable ligands in asymmetric catalysis or as building blocks for more complex molecules. rsc.org Metal-catalyzed reactions are a cornerstone for the asymmetric synthesis of 2-thiazolines. sci-hub.se

Various metal-based catalytic systems have been developed for the cyclization reactions that form the thiazoline ring. For instance, zinc chloride (ZnCl₂) has been effectively used as a catalyst in the reaction between sterically hindered chiral 2-aminothiols and nitriles to form conformationally rigid thiazolines. sci-hub.se Copper catalysts have also been extensively studied for their ability to facilitate the formation of the crucial C-S and C-N bonds in the thiazoline heterocycle. sci-hub.se

Researchers have also developed novel chiral ligands incorporating thiazoline units to induce asymmetry in various chemical transformations. For example, a series of thiazoline-oxazoline ligands have been synthesized and applied in zinc-catalyzed Friedel-Crafts alkylations and chromium-catalyzed Nozaki-Hiyama-Kishi (NHK) allylations, achieving enantiomeric excesses up to 69% and 85%, respectively. researchgate.netsci-hub.se These examples underscore the importance of developing asymmetric routes to the chiral thiazoline core.

Table 1: Asymmetric Catalytic Methods for Thiazoline Ring Formation

Catalyst System Reaction Type Substrates Key Finding Reference
Zn(OTf)₂ / Thiazoline-Oxazoline Ligand Friedel-Crafts Alkylation Indole, trans-β-nitrostyrene Achieved up to 69% enantiomeric excess. researchgate.net
CrCl₂ / Thiazoline-Oxazoline Ligand Nozaki-Hiyama-Kishi Allylation Benzaldehyde, Allyl Bromide Afforded up to 85% enantiomeric excess. researchgate.netsci-hub.se
ZnCl₂ Condensation/Cyclization Chiral 2-aminothiol, Dimethylmelononitrile Effective for synthesizing structurally bulky and conformationally rigid thiazolines. sci-hub.se

Flow Chemistry and Continuous Processing for Scalable Synthesis

The transition from traditional batch synthesis to continuous flow chemistry represents a significant advancement in chemical manufacturing, offering enhanced safety, reproducibility, and scalability. d-nb.infomt.com This technology is particularly advantageous for handling hazardous intermediates or highly exothermic reactions. mt.comnih.gov

The synthesis of ureas, including N-thiazolinyl ureas, can be achieved via the Curtius rearrangement, a reaction that involves potentially explosive acyl azide (B81097) intermediates. d-nb.infonih.gov Performing this transformation in a flow reactor allows for precise control over reaction temperature and residence time, minimizing the accumulation of hazardous species and thus increasing safety. nih.gov The Ley group reported the first continuous flow synthesis of ureas using a Curtius rearrangement of azides, with in-situ trapping of the isocyanate intermediate to yield the final urea products. nih.gov This approach allows for a safer and more efficient process. nih.gov

While direct examples for Urea, (2-thiazolin-2-yl)- are not prevalent, the successful application of flow chemistry to the synthesis of related thioureas demonstrates the viability of this technology for the broader class of compounds. mdpi.com The development of a continuous flow process for an active pharmaceutical ingredient (API) often involves redesigning a batch synthesis to leverage the benefits of flow, such as improved control over reaction parameters and consistent product quality. mt.com

Table 2: Comparison of Batch vs. Continuous Flow Synthesis for Urea Formation

Feature Batch Synthesis Continuous Flow Synthesis Reference
Safety Higher risk with hazardous intermediates (e.g., acyl azides) due to larger volumes. Significantly improved safety by minimizing the volume of hazardous material at any given time. nih.gov
Heat Transfer Often inefficient, leading to temperature gradients and potential side reactions. Superior heat transfer due to high surface-area-to-volume ratio, allowing precise temperature control. mdpi.com
Scalability Scaling up can be complex and may require complete process redesign. More straightforward scale-up by running the system for longer periods or by "numbering-up" (parallel reactors). nih.gov

| Control | Less precise control over mixing and reaction time. | Precise control over residence time, mixing, and other parameters, leading to better reproducibility. | mt.com |

Recent Innovations in Synthetic Strategies for N-Thiazolinyl Ureas

Recent advancements in the synthesis of thiazolines and ureas are paving the way for more efficient and versatile routes to compounds like Urea, (2-thiazolin-2-yl)-. A 2024 review highlighted significant progress in the synthesis of thiazoline derivatives. rsc.org One innovative method involves the transformation of aminothiols into thiazolines using α,α-difluoroalkylamines, which proceeds in high yields under favorable conditions. rsc.org

The field of continuous processing continues to evolve with the advent of superheated flow chemistry. nih.gov Operating reactors above the solvent's boiling point under pressure can dramatically increase reaction rates, making previously slow transformations viable for flow processes. nih.gov This approach aligns with sustainability goals by improving productivity and offering greater solvent flexibility. nih.gov

Furthermore, the development of novel (thio)urea benzothiazole (B30560) derivatives and other heterocyclic ureas continues to expand the chemical space and potential applications of these compounds. mdpi.commdpi.com Research into the synthesis of these analogues often drives the discovery of new synthetic methods and optimization of existing ones, for example, through the functionalization of a pre-formed urea derivative. mdpi.com The ongoing exploration of new catalysts, green chemistry approaches like microwave-assisted synthesis, and automated flow systems are all contributing to the modern synthetic chemist's toolkit for producing N-thiazolinyl ureas. nih.govbeilstein-journals.org

Reaction Mechanisms and Reactivity Profiles of Urea, 2 Thiazolin 2 Yl

Fundamental Reaction Mechanisms of the Thiazoline (B8809763) Moiety

The thiazoline ring is a pivotal component of numerous biologically active compounds, and its reactivity is a subject of extensive study. mdpi.com The lone pair of electrons on the sulfur atom contributes to the aromaticity of the ring, influencing its stability and reaction pathways. mdpi.comresearchgate.net

Nucleophilic and Electrophilic Pathways

The thiazoline moiety can undergo both nucleophilic and electrophilic reactions. The nitrogen atom of the urea (B33335) group can act as a nucleophile, allowing for further functionalization of the molecule. evitachem.com Conversely, the thiazole (B1198619) ring's electron-rich nature makes it susceptible to electrophilic attack. evitachem.com The presence of substituents on the thiazoline ring can significantly influence its reactivity. For instance, electron-withdrawing groups on the phenyl ring attached to the thiazole can enhance certain reactions. nih.gov

The reactivity of the thiazole ring is also evident in its participation in various reactions such as arylation, oxidation, and donor-acceptor transformations. mdpi.comresearchgate.net

Ring-Opening and Ring-Closing Reactions

Ring-opening and ring-closing reactions are fundamental to the synthesis and transformation of thiazoline-containing compounds. A classic example of a ring-closing reaction is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thiourea (B124793). rug.nlnih.gov This method is widely used for the preparation of 2-aminothiazole (B372263) derivatives, which are precursors to Urea, (2-thiazolin-2-yl)-. rug.nl

Conversely, the thiazoline ring can undergo ring-opening reactions under specific conditions. For example, the reaction of 2-azido-1,3-thiazole can lead to ring opening to form a polymer. researchgate.net Nucleophilic attack at the C-2 position of related chromone (B188151) structures can also induce ring opening. researchgate.net Aziridines, which are three-membered nitrogen-containing heterocycles, are prone to ring-opening reactions due to their inherent ring strain. clockss.org

Role of the Urea Functionality in Modulating Reactivity

Hydrogen Bonding Interactions and Their Impact on Reaction Pathways

The urea moiety is an excellent hydrogen bond donor and acceptor, capable of forming multiple stable hydrogen bonds with various molecules and protein targets. nih.govmdpi.com This hydrogen-bonding ability is a key factor in the biological activity of many urea derivatives. nih.gov Intramolecular hydrogen bonds can also form, leading to a more rigid conformation. clockss.org For instance, in some thiazole derivatives, intramolecular hydrogen bonds can be formed between a C-H group on the thiazole ring and an oxygen or chlorine atom, creating a six-membered ring. sapub.org

These hydrogen bonding interactions can influence reaction pathways by stabilizing transition states or by altering the conformation of the molecule. The formation of intramolecular hydrogen bonds can increase the permeability and solubility of a compound by creating a transient or pseudo-ring structure. nih.gov

Electronic Effects of the Urea Group on the Thiazoline Ring

The urea group exhibits a degree of conformational restriction due to the delocalization of non-bonded electrons on the nitrogen atoms into the adjacent carbonyl group. nih.gov This delocalization can be represented by three resonance structures. nih.gov The electronic nature of the substituents on the urea nitrogens can modulate the hydrogen bonding capability of the urea group. nih.gov

The electronic effects of the urea group can influence the reactivity of the attached thiazoline ring. The delocalization of electrons within the urea moiety can affect the electron density of the thiazoline ring, thereby influencing its susceptibility to electrophilic or nucleophilic attack. The presence of electron-donating or electron-withdrawing groups on the urea functionality can further tune these electronic effects. nih.gov

Intramolecular Rearrangements and Cycloadditions Involving Urea, (2-thiazolin-2-yl)-

Urea, (2-thiazolin-2-yl)- and related structures can participate in intramolecular rearrangements and cycloaddition reactions, leading to the formation of novel chemical entities.

Intramolecular rearrangements have been observed in similar heterocyclic systems. For example, 3-phenylamino-5-phenylimino-1,2,4-dithiazole can undergo thermal transformation to yield a phenyl-TBT through an intramolecular rearrangement. mdpi.comnih.gov

The thiazole ring can also act as a diene in cycloaddition reactions. mdpi.comresearchgate.net For instance, a thiazole-2-thione-based 1,4-diphosphinine (B3257505) has been shown to undergo [4+2]-cycloaddition reactions with alkynes and alkenes. rsc.org The reaction of 2-aminothiazoles with dimethyl acetylenedicarboxylate (B1228247) can proceed via a [2+2] cycloaddition followed by a thermal disrotatory ring opening of the fused cyclobutene (B1205218) intermediate. researchgate.net These reactions highlight the versatility of the thiazole ring in constructing more complex molecular architectures.

Interactive Data Table: Research Findings on Thiazole Derivatives

Compound TypeReaction StudiedKey FindingsReference
Thiazole-2-thione-based 1,4-diphosphinine[4+2]-cycloadditionReacts with alkynes and alkenes to form 1,4-diphosphabarrelenes. rsc.org
2-Aminothiazoles[2+2] cycloadditionReacts with dimethyl acetylenedicarboxylate, leading to pyridine (B92270) derivatives. researchgate.net
3-Phenylamino-5-phenylimino-1,2,4-dithiazoleIntramolecular rearrangementThermally transforms into a phenyl-TBT. mdpi.comnih.gov
2-Azido-1,3-thiazolePhotochemical reactionUndergoes ring opening to form a polymer. researchgate.net

Theoretical and Computational Investigations of Urea, 2 Thiazolin 2 Yl

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic properties and energetic stability of a molecule. By solving approximations of the Schrödinger equation, these methods provide insights into electron distribution, molecular orbitals, and related parameters.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is particularly well-suited for studying the ground state properties of medium-sized organic molecules. For thiazole (B1198619) and urea (B33335) derivatives, DFT studies, typically using functionals like B3LYP with basis sets such as 6-31+G(d,p) or 6-311++G(2d,2p), are employed to determine key electronic descriptors. researchgate.netsciencepublishinggroup.comresearchgate.net

These calculations yield crucial information about the molecule's reactivity and stability. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and kinetic stability. researchgate.netsciencepublishinggroup.comresearchgate.net

Studies on related thiazole derivatives show that the HOMO is often delocalized over the thiazole and adjacent rings, while the LUMO's localization can vary depending on the substituents. researchgate.net For instance, in a study of various thiazole derivatives, EHOMO values calculated at the B3LYP/6-311G(d,p) level ranged from -5.54 eV to -7.44 eV, indicating differing electron-donating capabilities. researchgate.net Analysis of the molecular electrostatic potential (MEP) map identifies the electron-rich and electron-poor regions of the molecule, predicting sites for electrophilic and nucleophilic attack. For thiazoline (B8809763) derivatives, the nitrogen atoms of the ring are often identified as preferred sites for electrophilic attack (nucleophilic sites). sciencepublishinggroup.comresearchgate.net

Table 1: Representative Quantum Chemical Parameters for Thiazole Derivatives (Illustrative) This table presents data for related thiazole compounds to illustrate the typical output of DFT calculations, as specific data for Urea, (2-thiazolin-2-yl)- is not available in the cited literature.

Compound NameMethodEHOMO (eV)ELUMO (eV)ΔE (eV)
2-Amino-4-(p-tolyl)thiazoleB3LYP/6-311G(d,p)-5.54-0.984.56
2-Methoxy-1,3-thiazoleB3LYP/6-311G(d,p)-6.27-0.915.36
Thiazole-4-carboxaldehydeB3LYP/6-311G(d,p)-7.44-2.435.01
Data sourced from a quantum chemical study on thiazole derivatives. researchgate.netatlantis-press.com

While DFT is excellent for ground states, ab initio methods are often preferred for a more accurate description of electronic excited states. Methods such as Configuration Interaction Singles (CIS), and its perturbative correction CIS(D), Time-Dependent DFT (TD-DFT), and higher-level approaches like Equation-of-Motion Coupled-Cluster (EOM-CC) or Complete Active Space Self-Consistent Field (CASSCF) followed by second-order perturbation theory (CASPT2) are used. semanticscholar.orgcore.ac.uk These methods are essential for predicting UV-Vis absorption spectra, understanding photochemical behavior, and analyzing fluorescence. semanticscholar.org

The application of these methods can elucidate the nature of electronic transitions (e.g., n→π* or π→π*), their energies, and their oscillator strengths. For a molecule like Urea, (2-thiazolin-2-yl)-, such calculations would be critical to understanding its photostability and potential applications in materials science. Studies on similar heterocyclic systems often reveal low-lying excited states that can be accessed by UV radiation, leading to various relaxation pathways. semanticscholar.org While specific ab initio excited-state analyses for Urea, (2-thiazolin-2-yl)- are not prominent in public literature, the established methodologies provide a clear framework for how such an investigation would proceed. uci.edumdpi.commdpi.com

Conformational Analysis and Potential Energy Surfaces

The biological and chemical activity of a flexible molecule is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis maps the energy of the molecule as a function of its rotatable bonds, identifying low-energy (stable) conformers and the energy barriers between them. scribd.comlibretexts.org

Computational studies on similar systems, such as substituted imidazolidinones, reveal that the conformation of the substituent group is strongly coupled to the ring's pucker. ethz.ch Steric interactions between the urea's N-H protons, the carbonyl oxygen, and the sulfur atom or adjacent protons on the thiazoline ring will govern the rotational energy profile. libretexts.orgethz.ch Newman projections are a useful tool for visualizing these steric clashes. libretexts.org A full conformational search would involve systematically rotating the key dihedral angles and calculating the potential energy at each point to generate a potential energy surface (PES). This surface reveals the global minimum energy conformation and other low-energy local minima that may be populated at room temperature.

The conformation of a molecule can change significantly in the presence of a solvent. Computational models can account for this using either explicit solvent models (where individual solvent molecules are included) or implicit models (where the solvent is treated as a continuous medium). The Polarizable Continuum Model (PCM) is a widely used implicit method. researchgate.net

Solvation can stabilize or destabilize certain conformers. For a molecule with polar groups like the urea moiety, polar solvents can form hydrogen bonds, stabilizing conformations where these groups are exposed. Conversely, in a nonpolar solvent, the molecule might adopt a more compact conformation to minimize unfavorable interactions. Quantum chemical studies on related thiazole derivatives have shown that calculated properties like HOMO-LUMO energies can shift in the presence of a solvent like water. researchgate.net For Urea, (2-thiazolin-2-yl)-, solvation would likely influence the torsional preference of the urea group and could affect the energy barrier to rotation, thereby altering the dynamic equilibrium between different conformers.

Reaction Pathway Elucidation through Computational Modeling

Computational modeling is an indispensable tool for exploring the mechanisms of chemical reactions. arxiv.org By mapping the potential energy surface that connects reactants to products, it is possible to identify intermediates and, crucially, the high-energy transition state (TS) that controls the reaction rate. chemrxiv.org

For Urea, (2-thiazolin-2-yl)-, several potential reactions could be investigated, such as hydrolysis of the urea linkage, tautomerization, or reactions involving the thiazoline ring. Computational methods like QM/MM (Quantum Mechanics/Molecular Mechanics) are used for enzymatic reactions, while methods for finding transition states, such as the Artificial Force Induced Reaction (AFIR) method or nudged elastic band (NEB) calculations, are used for general chemical reactions. nih.govnih.gov

Transition State Characterization for Key Transformations

There is currently no published research that specifically characterizes the transition states for key chemical transformations involving Urea, (2-thiazolin-2-yl)-. Such transformations would likely include its synthesis, for example, from the reaction of 2-aminothiazoline with isocyanic acid or a related precursor, and potential decomposition or rearrangement pathways.

A computational study on the reaction of 2-amino-2-thiazolines with isocyanates has investigated the regioselectivity of the addition to the endocyclic versus the exocyclic nitrogen atom. researchgate.net These studies, while not providing specific energetic data for the transition state of the "Urea, (2-thiazolin-2-yl)-" formation, confirm that the addition generally occurs at the ring's endocyclic nitrogen, leading to the formation of the corresponding urea adduct. researchgate.net

Hypothetically, a thorough computational investigation would involve the use of quantum mechanical methods, such as Density Functional Theory (DFT), to model the potential energy surface of relevant reactions. This would allow for the localization of transition state structures, which are first-order saddle points on this surface. Key parameters that would be determined are presented in the table below.

Table 1: Hypothetical Parameters for Transition State Characterization of Urea, (2-thiazolin-2-yl)- Formation

ParameterDescription
Activation Energy (Ea)The energy barrier that must be overcome for the reaction to occur.
Gibbs Free Energy of Activation (ΔG‡)The change in Gibbs free energy between the reactants and the transition state.
Imaginary FrequencyA single negative vibrational frequency that confirms the structure as a true transition state.
Geometric ParametersBond lengths and angles of the forming and breaking bonds in the transition state structure.

This table is illustrative of the data that would be generated in such a study and is not based on published results for the specific compound.

Reaction Rate Prediction and Kinetic Isotope Effects

In the absence of experimental or theoretical studies on the reaction kinetics of Urea, (2-thiazolin-2-yl)-, it is not possible to provide specific reaction rate predictions or discuss its kinetic isotope effects (KIEs).

The prediction of reaction rates from computational data typically relies on Transition State Theory (TST). The rate constant (k) can be calculated using the Eyring equation, which relates the rate to the Gibbs free energy of activation (ΔG‡).

Kinetic isotope effects are a powerful tool for elucidating reaction mechanisms and are determined by comparing the reaction rates of isotopically labeled and unlabeled reactants. nih.gov For Urea, (2-thiazolin-2-yl)-, isotopic substitution at the urea protons (H/D) or the nitrogen atoms (¹⁴N/¹⁵N) could provide insight into the bonding changes occurring in the rate-determining step of a given transformation.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

No molecular dynamics (MD) simulations specifically focused on Urea, (2-thiazolin-2-yl)- have been found in the scientific literature. MD simulations are a computational method used to study the time-dependent behavior of a molecular system, providing insights into conformational dynamics, solvation, and intermolecular interactions. wustl.edunih.govresearchgate.net

If such a study were to be conducted, it would likely investigate the behavior of Urea, (2-thiazolin-2-yl)- in various solvent environments to understand its conformational preferences and hydrogen bonding capabilities. The urea and thiazoline moieties both contain hydrogen bond donors and acceptors, which would be expected to play a significant role in its interactions with itself and other molecules.

Table 2: Potential Areas of Investigation for Molecular Dynamics Simulations of Urea, (2-thiazolin-2-yl)-

Area of InvestigationPotential Insights
Conformational AnalysisIdentification of stable conformers and the energy barriers between them.
Solvation StructureCharacterization of the arrangement of solvent molecules around the solute.
Hydrogen Bonding DynamicsAnalysis of the lifetime and geometry of intra- and intermolecular hydrogen bonds.
Self-AssemblyInvestigation of the potential for the molecule to form dimers or larger aggregates in solution.

This table represents potential research avenues and is not based on existing data for the specified compound.

QSAR and QSPR Studies on Structure-Reactivity Relationships

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are statistical methods that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. While QSAR studies have been performed on various classes of urea and thiazole derivatives, nih.govrsc.orgnih.gov none have been found that specifically include Urea, (2-thiazolin-2-yl)- or focus on its structure-reactivity relationships.

A QSAR or QSPR study involving Urea, (2-thiazolin-2-yl)- would require a dataset of structurally related compounds with measured activities or properties. Molecular descriptors, which are numerical representations of chemical information, would be calculated for each compound. These descriptors can be categorized as constitutional, topological, geometric, or electronic. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a model that relates these descriptors to the observed activity or property.

Table 3: Examples of Molecular Descriptors for QSAR/QSPR Studies

Descriptor ClassExample Descriptors
ConstitutionalMolecular Weight, Number of Hydrogen Bond Donors/Acceptors
TopologicalWiener Index, Kier & Hall Connectivity Indices
GeometricMolecular Surface Area, Molecular Volume
ElectronicDipole Moment, HOMO/LUMO Energies

This table provides general examples of descriptors and is not derived from a specific study on Urea, (2-thiazolin-2-yl)-.

Derivatives and Analogues of Urea, 2 Thiazolin 2 Yl

Design Principles for Structural Modification and Functionalization

The design of derivatives based on the (2-thiazolin-2-yl)urea scaffold is guided by established medicinal chemistry principles. Modifications are strategically introduced to optimize interactions with biological targets, improve pharmacokinetic profiles, or impart novel properties. These strategies primarily focus on two key areas: substitution on the thiazoline (B8809763) ring and functionalization of the urea (B33335) nitrogen atoms. The urea moiety is particularly valuable as it can form multiple stable hydrogen bonds with protein targets, which is crucial for biological activity. usm.edu

The dihydrothiazole (thiazoline) ring offers positions for substitution, typically at the C4 and C5 atoms, that can significantly influence the molecule's properties. While the aromatic thiazole (B1198619) ring is more commonly documented in derivative synthesis, the principles are transferable to the saturated thiazoline ring. rug.nlnih.gov

Key design considerations for modifying the thiazoline ring include:

Steric Bulk: Introducing substituents of varying sizes can probe the spatial constraints of a target's binding pocket. For instance, small alkyl groups (e.g., methyl) or larger aryl groups can be added to determine the optimal size for ligand-receptor fit.

Electronic Effects: The introduction of electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., alkoxy, amino groups) can alter the electronic distribution of the heterocyclic ring. This can modulate the pKa of the urea protons and influence the strength of hydrogen bonds or other electronic interactions with a biological target.

Metabolic Stability: Positions on the ring that are susceptible to metabolic modification can be blocked with metabolically robust groups, such as fluorine, to increase the compound's half-life. nih.gov

In related thiazole urea series, variations on the left-hand side of the molecule, specifically different ether, amine, or thiol chains connected to the thiazole ring, have been explored to build libraries of diverse compounds. rug.nl

The two nitrogen atoms of the urea linker are primary sites for modification, allowing for the introduction of a wide array of substituents that can project into different regions of a target binding site. The urea group itself is a critical pharmacophore, and its N-H protons often act as key hydrogen bond donors. usm.edunih.gov

Common strategies for modifying the urea nitrogens include:

N'-Aryl Substitution: The terminal nitrogen (N') is frequently substituted with various aryl or heteroaryl rings. These rings can engage in π-stacking, hydrophobic, or van der Waals interactions with the target protein. Substituents on these aromatic rings (e.g., halogens, methoxy, trifluoromethyl groups) are systematically varied to map the structure-activity relationship (SAR). nih.govmdpi.com For example, studies on related thiazolyl ureas have shown that 2- and 3-methoxy substituted phenyl derivatives can be potent agents in certain biological assays. nih.gov

N'-Alkyl/Cycloalkyl Substitution: Introducing aliphatic chains or rings can explore different hydrophobic pockets compared to flat aromatic systems.

N-Substitution: The nitrogen atom adjacent to the thiazoline ring can also be substituted, leading to a trisubstituted urea. This modification can alter the hydrogen bonding pattern, as it removes one of the N-H donors, and can introduce conformational constraints. For example, the compound 3-(4-chlorophenyl)-1-(4,5-dihydro-1,3-thiazol-2-yl)-1-(2,5-dimethoxyphenyl)urea is a known derivative where the thiazoline-adjacent nitrogen is substituted. u-tokyo.ac.jp This strategy can also be used to fine-tune physicochemical properties.

Synthesis and Characterization of Substituted (2-thiazolin-2-yl)ureas

The synthesis of substituted (2-thiazolin-2-yl)ureas generally follows established routes for urea formation, leveraging the reactivity of the corresponding 2-amino-2-thiazoline (B132724) precursor. A common and straightforward method involves the reaction of 2-amino-2-thiazoline with a substituted isocyanate. mdpi.com

The synthesis of more complex, substituted derivatives often requires multi-step procedures. For instance, in the synthesis of related 1-(aryl)-3-(thiazol-2-yl)urea derivatives, various substituted anilines are reacted with phenyl chloroformate to generate a phenylcarbamate intermediate, which is then coupled with 2-aminothiazole (B372263). rug.nl

Characterization of these derivatives relies on standard spectroscopic techniques:

Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are used to confirm the presence of the thiazoline ring, the urea linkage, and the specific substituents. The N-H protons of the urea typically appear as distinct signals in the 1H NMR spectrum, which disappear upon D2O exchange. sci-hub.senih.gov

Infrared (IR) Spectroscopy: The IR spectrum provides key diagnostic peaks, including a strong absorption band for the urea carbonyl (C=O) group, typically around 1635-1700 cm-1, and N-H stretching bands around 3150-3300 cm-1. jst.go.jp

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the synthesized compound. researchgate.net

Below is a table summarizing characterization data for representative substituted urea derivatives containing a thiazole or imidazo[2,1-b]thiazole (B1210989) core, which are structurally analogous to (2-thiazolin-2-yl)urea derivatives.

Compound NameMelting Point (°C)Key 1H NMR Signals (δ, ppm)Key IR Signals (cm-1)Reference
1-(p-tolyl)-3-(6-methylimidazo[2,1-b]thiazol-5-yl)urea282–2832.14 (s, 3H, -CH3), 2.25 (s, 3H, -CH3), 8.09 (s, 1H, >N-H), 8.83 (s, 1H, >N-H)1701 (C=O), 3267 (N-H), 3360 (N-H) jst.go.jp
1-(4-methoxyphenyl)-3-(6-methylimidazo[2,1-b]thiazol-5-yl)urea284–2853.66 (s, 3H, -O-CH3), 8.04 (s, 1H, >N-H), 8.74 (s, 1H, >N-H)1639 (C=O), 3140 (N-H), 3278 (N-H) jst.go.jp
1-(4-fluorophenyl)-3-(6-methylimidazo[2,1-b]thiazol-5-yl)urea281–2827.04–7.10 (m, 3H, Ar-Hs), 7.42 (dd, 1H, Ar-H), 8.19 (s, 1H, >N-H), 8.92 (s, 1H, >N-H)1635 (C=O), 3163 (N-H), 3278 (N-H) jst.go.jp
1-(tert-butyl)-3-[2-(4-phenylthiazol-2-yl)ethyl]urea162–1637.97 (d, 1H), 7.97–7.93 (m, 2H), 7.49–7.40 (m, 2H), 7.38–7.31 (m, 1H)Not Reported nih.gov

Heterocyclic Analogues Incorporating Other Ring Systems

Replacing the thiazoline ring with other heterocyclic systems is a common and powerful strategy in drug design, often guided by the principle of bioisosterism. nih.gov This approach aims to retain or improve the desired biological activity while modifying other properties such as selectivity, metabolic stability, or patentability. The goal is to find a different heterocycle that can mimic the key steric and electronic features of the original thiazoline ring, particularly its ability to position the urea moiety correctly for target interaction. u-tokyo.ac.jp

Common heterocyclic replacements for the thiazoline/thiazole ring in urea derivatives include:

Benzothiazoles: Fusing a benzene (B151609) ring to the thiazole core creates a larger, more lipophilic benzothiazole (B30560) system. This has been extensively explored to create inhibitors of various enzymes. mdpi.commdpi.com

Thiadiazoles: Replacing a carbon atom in the thiazole ring with a second nitrogen atom yields a thiadiazole. The resulting analogues, such as N-substituted thiadiazolo ureas, have been investigated as adenosine (B11128) receptor antagonists and carbonic anhydrase inhibitors. nih.govsci-hub.se The incorporation of a thiadiazole moiety instead of a thiazole has been shown to be beneficial for inhibitory activity against certain targets. sci-hub.se

Oxadiazoles and Triazoles: These five-membered rings, containing oxygen or additional nitrogen atoms, are frequently used as bioisosteres for amide and other heterocyclic linkers. acs.org They offer different hydrogen bonding capabilities and electronic profiles compared to the thiazoline ring. nih.gov

Pyrazoles and Imidazoles: These diazoles are also common replacements, providing alternative arrangements of hydrogen bond donors and acceptors. nih.gov

The choice of the replacement heterocycle depends on the specific goals of the design. For example, if a hydrogen bond acceptor is required at a certain position, a pyridine (B92270) or pyrimidine (B1678525) ring might be used. If the goal is to mimic the shape and electronics of the thiazoline, a bioisostere like oxazoline (B21484) could be considered.

Polymeric and Oligomeric Systems Incorporating Thiazolinylurea Units

The incorporation of thiazole and urea functionalities into polymer backbones or side chains is an emerging area of materials science, aimed at creating materials with unique electronic, thermal, and self-assembly properties. While literature specifically on polymers from "Urea, (2-thiazolin-2-yl)-" is limited, research on closely related thiazole-urea polymers provides significant insight into the potential of this structural combination. mdpi.comrsc.org

The urea group is highly valued in polymer chemistry for its ability to form strong, directional, twofold hydrogen bonds. This leads to a high degree of intermolecular hydrogen bonding, which can impart mechanical toughness and control the supramolecular organization of polymer chains. rsc.org When combined with the electronically active thiazole moiety, these polymers can be designed for applications in organic electronics.

Key research findings include:

Synthesis of Thiazole-Containing Polyureas: Linear polyureas containing heteroaromatic thiazole units have been synthesized via polycondensation reactions. These polymers exhibit characteristic urea absorption bands in their IR spectra and are investigated for their thermal properties and potential as biologically active materials or corrosion inhibitors. rsc.org

Side-Chain Functionalization: In another approach, urea groups have been incorporated into the side chains of thiazole-flanked conjugated polymers. This strategy was shown to significantly enhance the ambipolar semiconducting properties of the polymers. The hydrogen bonding from the urea groups improved both interchain π-π stacking and the lamellar packing of alkyl chains, leading to higher charge carrier mobilities. mdpi.comrsc.org

Polymer-Supported Synthesis: Solid-phase synthesis techniques have been developed where a thiazole unit is attached to a polymer resin. The resin-bound thiazole can then be reacted with an isocyanate to form a urea, demonstrating the utility of polymer supports in creating libraries of thiazole-urea derivatives. rsc.org

These studies highlight a design principle where the thiazole unit provides the core electronic or structural function, while the urea group is used to modulate the material's morphology and intermolecular interactions through hydrogen bonding.

Bioisosteric Replacements and Their Impact on Molecular Properties

Bioisosterism is a fundamental strategy in medicinal chemistry where a functional group in a lead compound is replaced by another group with similar physical or chemical properties to enhance potency, selectivity, or pharmacokinetic parameters. nih.govacs.org The (2-thiazolin-2-yl)urea scaffold offers several opportunities for bioisosteric replacement.

Urea Moiety Replacements: The urea group itself can be replaced by other linkers that mimic its hydrogen bonding capabilities and conformational preferences.

Thiourea (B124793): Replacing the carbonyl oxygen with sulfur gives a thiourea. This changes the hydrogen bond acceptor strength, geometry, and lipophilicity, which can significantly alter biological activity.

Guanidine/Cyanoguanidine: These groups can also serve as urea isosteres, offering different charge distributions and hydrogen bonding patterns.

Amides and Carbamates: While they have different hydrogen bonding donor/acceptor profiles, amides and carbamates are sometimes explored as replacements for the urea linkage. acs.org

Classical and Non-Classical Atom/Group Replacements:

Fluorine for Hydrogen: Substituting hydrogen with fluorine is a common tactic. Due to their similar size, this replacement causes minimal steric perturbation. However, the high electronegativity of fluorine can alter local electronic properties, block metabolic oxidation, and modulate pKa, thereby impacting receptor binding and bioavailability. u-tokyo.ac.jp

Hydroxyl for Amino Group: These groups are both polar and can act as hydrogen bond donors, making them potential bioisosteres in certain contexts.

Applications of Urea, 2 Thiazolin 2 Yl in Advanced Chemical Sciences

Catalysis and Organocatalysis

The thiazolinylurea framework is a privileged structure in the design of modern catalysts. Its ability to engage in specific non-covalent interactions and to act as a ligand for metals makes it a powerful tool for accelerating and controlling chemical reactions.

Asymmetric Organocatalysis Utilizing (2-thiazolin-2-yl)urea Scaffolds

Asymmetric organocatalysis, which uses small, metal-free organic molecules to catalyze stereoselective transformations, has become a major branch of chemical synthesis. rsc.org Bifunctional catalysts, which possess both an acidic and a basic site within the same molecule, are particularly effective. In this context, urea-based compounds, including those with a (2-thiazolin-2-yl)- scaffold, function as potent hydrogen-bond donors. nih.govwikipedia.org

These catalysts operate through a mechanism of dual activation. The urea (B33335) moiety, acting as a Brønsted acid, binds to and activates an electrophilic substrate through a network of hydrogen bonds. Simultaneously, a Lewis base site elsewhere in the catalyst activates the nucleophile. rsc.orgnih.gov This synergistic activation within a chiral environment allows for high levels of stereocontrol in bond-forming reactions. rsc.org

While thioureas are often considered more acidic and stronger hydrogen-bond donors than their urea counterparts, this does not always translate to superior catalytic performance. wikipedia.orgnih.gov Computational studies have revealed that urea-based catalysts can be more effective in certain reactions. For instance, in a comparative study of a 2-aminoDMAP/urea catalyst and its thiourea (B124793) analogue, the urea derivative was found to be a superior catalyst for Michael additions. This was attributed to more favorable stabilizing double hydrogen-bonding and π-stacking interactions in the transition state. nih.govacs.org

Comparative Performance of Urea vs. Thiourea Organocatalysts

Catalyst FeatureUrea Derivative ((R)-TS2O)Thiourea Analogue ((R)-TS2S)Reference
Activation Free Energy9.1 kcal mol–111.6 kcal mol–1 nih.gov
Calculated Enantiomeric Excess (ee)98.2%Lower than urea derivative nih.gov
Key Stabilizing InteractionsDouble H-bonding and π-stackingLess favorable transition state nih.govacs.org

Ligand Design for Transition Metal Catalysis

The design of ligands to modulate the properties of transition metal catalysts is a cornerstone of modern inorganic and organometallic chemistry. wiley.com The (2-thiazolin-2-yl)urea scaffold offers distinct features for creating advanced ligands. The thiazole (B1198619) ring is an N-heterocycle with favorable electronic properties for metal coordination, and its derivatives have been explored as N-heterocyclic carbene (NHC) ligands. nih.govresearchgate.net These thiazol-2-ylidene ligands exhibit enhanced electrophilicity compared to more common imidazol-2-ylidenes, leading to highly active catalysts. nih.gov

When incorporated into a ligand, the (2-thiazolin-2-yl)urea group can play multiple roles:

Direct Coordination: The nitrogen or sulfur atom of the thiazoline (B8809763) ring can directly bind to a metal center.

Secondary Sphere Interactions: The urea moiety can remain unbound to the metal but influence the reaction outcome by organizing substrates in the metal's second coordination sphere through hydrogen bonding.

Hemilability: The urea's carbonyl oxygen could potentially coordinate to the metal in a reversible, or "hemilabile," fashion, opening up a coordination site during the catalytic cycle.

The modular synthesis of these compounds allows for fine-tuning of both steric and electronic properties, making them attractive for developing catalysts for a wide range of transformations, including cross-coupling and hydrogenation reactions. rsc.orgwiley.com

Design Principles of (2-thiazolin-2-yl)urea Ligands

ComponentFunction in Ligand DesignReference
Thiazolinyl GroupActs as a direct binding site to the transition metal; its electronics can be tuned. nih.govresearchgate.net
Urea MoietyProvides secondary coordination sphere interactions via H-bonding to orient substrates. nih.gov
Overall ScaffoldAllows for modular synthesis to systematically modify catalyst properties for specific applications. wiley.com

Cooperative Catalysis with Thiazolinylurea Derivatives

Cooperative catalysis involves two or more distinct catalysts working in concert to achieve a chemical transformation with enhanced efficiency or selectivity. nih.govchemrxiv.org Chiral urea derivatives have been shown to be exceptional cooperative catalysts when paired with strong Brønsted acids in reactions involving highly reactive cationic intermediates. nih.gov

In a key example, a chiral urea catalyst was used to control the enantioselectivity of a Povarov reaction, which proceeds through a protio-iminium ion. The urea catalyst does not act as a simple base but instead forms a complex network of non-covalent interactions with the reactive iminium intermediate. This supramolecular assembly effectively shields one face of the cation, attenuating its reactivity and directing the approach of the nucleophile to the other face. This precise control over the reaction environment leads to high enantioselectivity in the cycloaddition product. nih.gov This strategy, where a chiral H-bond donor catalyst captures and controls a reactive species generated by a co-catalyst, highlights a sophisticated application of the urea functional group.

Supramolecular Chemistry and Molecular Recognition

Supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent interactions. hhu.deweizmann.ac.il The urea group is a preeminent functional group in this field due to its ability to form strong and highly directional hydrogen bonds, making (2-thiazolin-2-yl)urea an excellent building block for constructing complex molecular architectures. csic.esnih.gov

Hydrogen Bonding Networks in Self-Assembly

The self-assembly of molecules into ordered, non-covalent structures is driven by specific intermolecular forces. The ureide group is one of the most reliable motifs for programming self-assembly through hydrogen bonding. csic.es The two N-H donors and the carbonyl oxygen acceptor of the urea can engage in a variety of hydrogen bonding patterns.

A common and stable motif is the formation of a bifurcated hydrogen bond, where the two N-H groups of one urea molecule bind to the single carbonyl oxygen of another, leading to the formation of one-dimensional tapes or ribbons. mdpi.com These interactions are a primary driving force behind the gelation of organic solvents by urea-based molecules, leading to the formation of hierarchical supramolecular gels with diverse nanostructures, including helical fibers and porous networks. csic.es The heterocyclic thiazolinyl portion of the molecule can participate in π-π stacking interactions, further stabilizing these assemblies, and can also provide additional hydrogen bond acceptor sites. csic.esnih.gov

Hydrogen Bonding and Self-Assembly of Urea Derivatives

Interaction TypeDescriptionResulting StructureReference
Urea-Urea H-BondingBifurcated hydrogen bonds between the N-H donors and C=O acceptor of two urea molecules.Dimers, 1D tapes, ribbons. mdpi.comkent.ac.uk
π-π StackingStacking of aromatic or heteroaromatic rings (e.g., the thiazolinyl group).Stabilizes larger assemblies. csic.es
Combined ForcesSynergy of H-bonding and other non-covalent forces.Supramolecular gels, helical fibers, porous networks. csic.es

Anion Recognition and Sensing via Urea Moieties

The recognition and sensing of anions is a vital area of supramolecular chemistry due to the importance of anions in biological and environmental systems. researchgate.net The urea functional group is a premier recognition motif for anions because its two parallel N-H groups are perfectly positioned to act as hydrogen-bond donors, forming a stable, chelate-like complex with anions of complementary geometry, such as carboxylates or halides. researchgate.netnih.gov

The binding event can be transduced into a measurable signal (e.g., a change in color or fluorescence) by attaching a chromophore or fluorophore to the urea scaffold. nih.govresearchgate.net The thiazolinyl group itself can be part of the signaling unit or can be used to modulate the acidity and binding strength of the urea N-H protons. The design of these receptors allows for high selectivity, where the receptor preferentially binds a specific anion over others. researchgate.net This ability to selectively bind and signal the presence of anions makes thiazolinylurea derivatives promising candidates for the development of advanced chemical sensors. researchgate.net

Anion Recognition by Urea-Based Receptors

Anion TargetNature of InteractionPotential ApplicationReference
Carboxylates (e.g., Acetate)Strong dual H-bonding to the urea N-H groups.Sensing of biological metabolites. nih.gov
Halides (e.g., Fluoride)H-bonding; can cause deprotonation in some cases.Naked-eye detection in solution. nih.govresearchgate.net
Oxoanions (e.g., Dihydrogen Phosphate)Binding to anions with trigonal planar or tetrahedral geometry.Environmental monitoring. researchgate.netresearchgate.net

Materials Science and Polymer Chemistry

The incorporation of the (2-thiazolin-2-yl)urea moiety into polymer structures opens avenues for the development of advanced materials with tailored properties. The unique combination of the hydrogen-bonding urea group and the heterocyclic thiazoline ring can impart specific thermal, mechanical, and responsive characteristics to the resulting polymers.

Functional Polymers with Pendent (2-thiazolin-2-yl)urea Groups

The synthesis of functional polymers featuring pendent (2-thiazolin-2-yl)urea groups allows for the creation of materials with enhanced properties and potential for further modification. One approach to synthesizing such polymers is through the polycondensation of a diamine monomer containing the thiazole moiety with various diisocyanates. mdpi.com

For instance, a series of novel polyureas incorporating a heteroaromatic thiazole ring and sulfur linkages within the polymer backbone has been synthesized. mdpi.com The synthesis involves the initial preparation of a diphenylsulfide-based aminothiazole monomer, which is then polymerized with different aromatic, aliphatic, and cyclic diisocyanates via solution polycondensation in a solvent like pyridine (B92270). mdpi.com The general reaction scheme for the synthesis of these thiazole-based polyureas involves the condensation of the aminothiazole monomer with a diisocyanate. mdpi.com

The properties of the resulting polyureas are significantly influenced by the nature of the diisocyanate used. For example, polymers derived from aromatic diisocyanates tend to exhibit higher crystallinity compared to those synthesized from aliphatic or cyclic diisocyanates. mdpi.com The thermal stability of these polymers has been investigated, showing that they are generally stable materials. mdpi.com The surface morphology of these polymers can vary from spongy and porous to shapes resembling wooden planks or coral reefs, depending on the specific polymer structure. mdpi.com

A study on the synthesis of a library of thiazol-2-yl urea derivatives for potential antibacterial applications highlights the synthetic versatility of this class of compounds. Although this research focused on small molecules, the synthetic strategies could be adapted for the development of functional polymers. rug.nl The introduction of urea groups into the side chains of conjugated polymers has been shown to improve their semiconducting properties through the formation of hydrogen bonds, which promotes favorable molecular packing. rsc.org This principle could be applied to polymers with pendent (2-thiazolin-2-yl)urea groups to create materials with interesting electronic properties.

Table 1: Properties of Heteroaromatic Thiazole-Based Polyurea Derivatives

Polymer Diisocyanate Type Crystallinity Final Decomposition Temperature (FDT) (°C)
PU1 Aromatic Higher 616
PU2 Aromatic Higher 655
PU3 Aromatic Higher 665
PU4 Aliphatic Lower > PU5
PU5 Cyclic Lower < PU4

Data sourced from a study on heteroaromatic thiazole-based polyurea derivatives. mdpi.com

Responsive Materials Based on Thiazolinylurea Structures

Stimuli-responsive polymers, or "smart" polymers, are materials that undergo significant changes in their physical or chemical properties in response to small external stimuli. jchemrev.comrsc.org These stimuli can include changes in pH, temperature, light, or the presence of specific ions or molecules. nih.govnih.gov The incorporation of thiazolinylurea structures into polymers can impart such responsive behaviors.

pH-Responsive Behavior: The (2-thiazolin-2-yl)urea moiety contains basic nitrogen atoms in both the thiazoline ring and the urea group. These sites can be protonated or deprotonated in response to changes in the pH of the surrounding environment. rsc.orgresearchgate.net In a polymer containing these groups, this change in protonation state can alter the electrostatic repulsions between polymer chains, leading to swelling or shrinking of the material. researchgate.net This property is the basis for pH-responsive hydrogels, which can be designed to release an encapsulated drug at a specific pH, such as in the acidic environment of a tumor. mdpi.com

Thermo-Responsive Behavior: The urea group is capable of forming strong hydrogen bonds. In a polymer, these intermolecular interactions can influence its solubility in a solvent as a function of temperature. nih.govmdpi.com Polymers exhibiting a lower critical solution temperature (LCST) are soluble below this temperature and become insoluble above it. mdpi.com This phase transition is often reversible and can be exploited in various applications. mdpi.com By carefully designing the polymer architecture, it is possible to create thermo-responsive materials based on thiazolinylurea structures that could be used for applications like in-situ gelling systems for drug delivery or tissue engineering. frontiersin.orgresearchgate.netbeilstein-journals.org

Multi-Stimuli Responsiveness: Given the presence of both pH-sensitive and hydrogen-bonding groups, polymers incorporating (2-thiazolin-2-yl)urea could potentially exhibit responsiveness to multiple stimuli. Such multi-responsive systems are of great interest for creating highly specific and controlled material responses. mdpi.com

Coordination Chemistry and Metal-Ligand Interactions

The (2-thiazolin-2-yl)urea compound possesses multiple potential donor atoms, making it an interesting ligand for coordination with metal ions. The field of coordination chemistry with such ligands is crucial for developing new catalysts, functional materials, and therapeutic agents. tandfonline.comresearchgate.net

Complexation Behavior with Various Metal Ions

The (2-thiazolin-2-yl)urea ligand offers several potential coordination sites: the carbonyl oxygen of the urea group, the two nitrogen atoms of the urea moiety, and the nitrogen and sulfur atoms of the thiazoline ring. The actual coordination mode depends on several factors, including the nature of the metal ion, the reaction conditions, and the presence of other ligands. primescholars.com

Urea and its derivatives typically coordinate to metal ions as monodentate ligands through the carbonyl oxygen atom. primescholars.com However, coordination through the nitrogen atoms is also possible, particularly with certain metal ions like platinum(II). primescholars.com Thiourea derivatives, which are structurally similar to urea, are known to coordinate to metal ions through the sulfur atom or through both sulfur and nitrogen atoms, acting as a bidentate ligand. mdpi.com

In the case of N-(2-thiazolyl)thiourea, a related compound, it has been shown to coordinate to Mn(II), Co(II), and Zn(II) through both a sulfur and a nitrogen atom, acting as a bidentate ligand. orientjchem.org It is plausible that Urea, (2-thiazolin-2-yl)- could exhibit similar bidentate or even polydentate coordination behavior, utilizing the various donor atoms available. The coordination of such ligands with gold and silver has also been explored, indicating the broad potential for complexation with various metals. rsc.org

Table 2: Common Coordination Modes of Urea and Thiourea with Metal Ions

Ligand Metal Ion Example(s) Coordination Mode Donor Atom(s)
Urea Fe(III), Zn(II), Cu(II) Monodentate Oxygen
Urea Pt(II), Pd(II) Monodentate Nitrogen
Urea - Bidentate (rare) Nitrogen, Oxygen
Urea Anion - Bridging (μ2, μ3) Nitrogen, Oxygen
Thiourea Most transition metals Monodentate Sulfur
Thiourea Derivatives Various Bidentate Sulfur, Nitrogen

This table summarizes general coordination behaviors and may vary depending on specific conditions. primescholars.commdpi.com

Applications of Metal-Thiazolinylurea Complexes

The metal complexes of urea and thiourea derivatives have found applications in a wide range of fields, and it is anticipated that metal-thiazolinylurea complexes could have similar utility. tandfonline.com

Catalysis: Transition metal complexes are widely used as catalysts in organic synthesis. nih.govacs.orgrsc.org Schiff base metal complexes, which share some structural similarities with the potential coordination modes of thiazolinylurea, have been successfully used in reactions like carbon-carbon cross-coupling and oxidation. researchgate.netresearchgate.net Metal complexes with thiazolinylurea ligands could potentially modulate the electronic and steric environment of the metal center, leading to novel catalytic activities. researchgate.net The development of catalysts based on earth-abundant metals is a particularly active area of research. acs.org Trinuclear transition metal complexes are also being explored for their catalytic applications. sioc-journal.cn

Biological and Medicinal Applications: Metal complexes often exhibit enhanced biological activity compared to the free ligands. nih.gov For example, some metal-urea complexes have shown antitumor properties. primescholars.com Thiourea derivatives and their metal complexes have been investigated for a variety of biological activities, including as anticancer agents. rsc.orgresearchgate.net Given that thiazole derivatives themselves often possess biological activity, metal complexes of (2-thiazolin-2-yl)urea could be promising candidates for the development of new therapeutic agents. nih.gov

Other Applications: The unique properties of these metal complexes could also be exploited in the development of sensors, corrosion inhibitors, and functional materials. tandfonline.com

Advanced Analytical Techniques for Characterization of Urea, 2 Thiazolin 2 Yl

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques form the cornerstone of molecular characterization, each providing a unique piece of the structural puzzle. For Urea (B33335), (2-thiazolin-2-yl)-, a combination of nuclear magnetic resonance, vibrational, mass, and electronic spectroscopy is required for a comprehensive understanding.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR: The proton NMR spectrum of Urea, (2-thiazolin-2-yl)- would be expected to show distinct signals for the protons of the thiazolinyl ring and the urea moiety. The chemical shifts are influenced by the electron-withdrawing nature of the adjacent carbonyl group and the heterocyclic ring. The protons on the ethylenic backbone of the thiazoline (B8809763) ring would likely appear as two multiplets, corresponding to the -CH₂-S- and -CH₂-N= groups. The NH proton of the urea group would exhibit a chemical shift that is sensitive to solvent and concentration, and it may show coupling to the adjacent nitrogen and potentially to the other NH proton if rotation around the C-N bond is restricted.

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. Key resonances would include the carbonyl carbon of the urea group, which is typically found in the range of 150-160 ppm. The carbons of the thiazoline ring would also exhibit characteristic shifts, with the C=N carbon appearing at a lower field than the two methylene (B1212753) carbons.

¹⁵N NMR: Nitrogen-15 NMR, although less commonly used due to the lower natural abundance and sensitivity of the ¹⁵N nucleus, can offer invaluable information about the nitrogen environments in Urea, (2-thiazolin-2-yl)-. Three distinct nitrogen signals would be expected: one for the imine nitrogen within the thiazoline ring and two for the urea nitrogens. The chemical shifts of these nitrogens would be indicative of their hybridization and involvement in hydrogen bonding.

¹H NMR Chemical Shifts (δ, ppm) ¹³C NMR Chemical Shifts (δ, ppm)
Proton Expected Shift (ppm)
NH (Urea)8.0 - 9.0
NH₂ (Urea)5.0 - 6.0
CH₂-N (Thiazoline)3.8 - 4.2
CH₂-S (Thiazoline)3.2 - 3.6

Interactive Data Table: Predicted NMR Data for Urea, (2-thiazolin-2-yl)- Note: The following data is predictive and based on the analysis of similar structures. Actual experimental values may vary.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light provides a fingerprint of the functional groups present.

IR Spectroscopy: The IR spectrum of Urea, (2-thiazolin-2-yl)- would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the urea carbonyl group, typically observed in the region of 1640-1680 cm⁻¹. The N-H stretching vibrations of the urea moiety would give rise to one or more bands in the 3200-3500 cm⁻¹ region. The C=N stretching vibration of the thiazoline ring would be expected around 1600-1630 cm⁻¹. Other characteristic bands would include C-N stretching and various bending vibrations.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=S stretching vibration, which is often weak in the IR spectrum, may be more prominent in the Raman spectrum. The symmetric vibrations of the molecule are generally more Raman active.

Functional Group Expected IR Absorption (cm⁻¹) Expected Raman Shift (cm⁻¹)
N-H Stretch (Urea)3200 - 35003200 - 3500
C=O Stretch (Urea)1640 - 16801640 - 1680
C=N Stretch (Thiazoline)1600 - 16301600 - 1630
C-N Stretch1200 - 13501200 - 1350

Interactive Data Table: Key Vibrational Frequencies for Urea, (2-thiazolin-2-yl)-

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is an essential technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass with high precision, allowing for the unambiguous determination of the molecular formula. The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure.

Upon ionization, Urea, (2-thiazolin-2-yl)- would be expected to undergo characteristic fragmentation pathways. Cleavage of the bond between the urea carbonyl carbon and the thiazoline nitrogen would be a likely fragmentation, leading to the formation of a 2-aminothiazoline cation and an isocyanic acid radical or related fragments. Other fragmentations could involve the loss of small molecules like CO or NH₃ from the urea moiety.

UV-Vis Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of ultraviolet or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. For Urea, (2-thiazolin-2-yl)-, the principal electronic transitions would likely be π → π* transitions associated with the C=O and C=N chromophores, and potentially n → π* transitions involving the non-bonding electrons on the oxygen and nitrogen atoms. The position and intensity of the absorption maxima (λmax) would provide information about the extent of conjugation in the molecule.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction experiment on a suitable crystal of Urea, (2-thiazolin-2-yl)- would reveal precise bond lengths, bond angles, and torsion angles. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding, that govern the packing of the molecules in the crystal lattice. The urea moiety is a well-known hydrogen bond donor and acceptor, and it would be expected to form an extensive network of hydrogen bonds in the solid state, potentially involving the thiazoline nitrogen as well.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are fundamental for the separation and purity assessment of "Urea, (2-thiazolin-2-yl)-". High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly employed methods for these purposes.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and quantification of non-volatile and thermally labile compounds like "Urea, (2-thiazolin-2-yl)-". The method separates components of a mixture based on their differential partitioning between a stationary phase and a liquid mobile phase. For thiazolylurea derivatives, reversed-phase HPLC (RP-HPLC) is frequently utilized.

In a typical RP-HPLC setup, a nonpolar stationary phase, such as a C18-bonded silica (B1680970) column, is used in conjunction with a polar mobile phase, commonly a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. The separation is achieved by a gradient elution, where the proportion of the organic solvent in the mobile phase is gradually increased. This allows for the efficient elution of compounds with varying polarities.

The detection of "Urea, (2-thiazolin-2-yl)-" is typically achieved using an ultraviolet (UV) detector, as the thiazoline and urea moieties contain chromophores that absorb UV light. The wavelength of detection is selected based on the compound's UV-Vis spectrum to maximize sensitivity. While specific HPLC methods for "Urea, (2-thiazolin-2-yl)-" are not extensively documented in publicly available literature, the analysis of structurally similar thiazolyl urea derivatives provides a strong basis for method development. For instance, a study on N-(benzo[d]thiazol-2-ylcarbamothioyl)-2-((4-methoxyphenoxy)methyl)benzamide utilized RP-HPLC for quantitative determination, highlighting the suitability of this technique. mdpi.com Another example involves the HPLC analysis of 1-(3-Chlorophenyl)-3-(5-(2-((7-(3-(dimethylamino)-propoxy)quinazolin-4-yl)amino)ethyl)thiazol-2-yl)urea, where HPLC was crucial for in-process control and final product analysis. acs.org

The purity of the compound is determined by integrating the peak area of the main component and any impurities. A high-purity sample will exhibit a single, sharp peak with minimal to no secondary peaks. Method validation according to international guidelines is essential to ensure the reliability of the results, assessing parameters such as linearity, accuracy, precision, and robustness.

Table 1: Representative HPLC Conditions for the Analysis of Thiazolylurea Derivatives

ParameterConditionReference
Column C18 (e.g., Agilent Zorbax Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm) acs.org
Mobile Phase A 0.1% Trifluoroacetic Acid in Water acs.org
Mobile Phase B Acetonitrile acs.org
Gradient Time-programmed gradient from a lower to a higher percentage of Mobile Phase B acs.org
Flow Rate 1.0 mL/min acs.org
Column Temperature 30 °C acs.org
Detection UV at 220, 240, 254, 260 nm acs.org
Injection Volume 5 µL acs.org

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a potent tool for the identification and quantification of volatile and semi-volatile compounds. thermofisher.com However, the application of GC-MS to thermally labile compounds like many urea derivatives can be challenging. Phenylurea pesticides, for example, are known to decompose at the high temperatures used in the GC inlet, which can lead to erroneous results. researchgate.net

For "Urea, (2-thiazolin-2-yl)-", direct GC-MS analysis may result in thermal degradation, potentially yielding fragments such as 2-aminothiazoline and isocyanic acid, or rearrangements. Therefore, derivatization is often a necessary step to increase the thermal stability and volatility of the analyte. Common derivatization techniques include silylation or acylation, which protect the active hydrogens of the urea and thiazoline moieties.

In the mass spectrometer, the separated components are ionized, typically by electron ionization (EI), which involves bombarding the molecules with a high-energy electron beam. libretexts.org This process causes the molecule to fragment in a predictable and reproducible manner, generating a unique mass spectrum that serves as a molecular "fingerprint". gbiosciences.com

The fragmentation pattern of "Urea, (2-thiazolin-2-yl)-" would be expected to show characteristic ions corresponding to the thiazoline ring and the urea portion of the molecule. Key fragmentation pathways would likely involve cleavage of the C-N bond between the urea and the thiazoline ring, as well as fragmentation of the thiazoline ring itself. Analysis of the mass spectrum of a related compound, sulfamethoxazole, which contains a similar heterocyclic amine structure, shows characteristic fragmentation that can provide clues to the expected fragmentation of thiazolylureas. researchgate.net

Table 2: Expected Key Mass Fragments for Urea, (2-thiazolin-2-yl)- in GC-MS (Electron Ionization)

FragmentProposed Structurem/z (Mass-to-Charge Ratio)
Molecular Ion [M]+• C4H7N3OS+•145
[M - HNCO]+• C3H6N2S+•102
[Thiazolin-2-yl]+ C3H5N2S+101
[Thiazoline Ring Fragment]+ C2H4NS+74
[Urea Fragment]+ CH4N2O+•60

Electrochemical Methods for Redox Properties

Electrochemical methods, particularly cyclic voltammetry (CV), are invaluable for probing the redox properties of "Urea, (2-thiazolin-2-yl)-". These techniques provide information on the oxidation and reduction potentials of the molecule, which are critical for understanding its electronic structure and potential reactivity in redox processes.

Cyclic voltammetry involves scanning the potential of an electrode linearly with time in a solution containing the analyte and observing the resulting current. The resulting plot of current versus potential, known as a cyclic voltammogram, can reveal information about the thermodynamics and kinetics of electron transfer reactions.

For "Urea, (2-thiazolin-2-yl)-", the electrochemically active sites are expected to be the sulfur and nitrogen atoms within the thiazoline ring and the urea group. The oxidation of thiourea (B124793) and its derivatives has been shown to be a complex process that can lead to various products depending on the reaction conditions. researchgate.net The sulfur atom in the thiazoline ring is susceptible to oxidation. Similarly, the nitrogen atoms in both the ring and the urea moiety can undergo oxidation at sufficiently high potentials.

Studies on related thiazole (B1198619) and thiourea derivatives provide insight into the expected electrochemical behavior. For instance, the electrochemical behavior of 2-aminothiazole (B372263) has been investigated, showing that it undergoes electrochemical polymerization through oxidation. researchgate.net The redox potentials of various ruthenium complexes with 2-aminothiazole have also been studied, demonstrating the influence of the ligand on the metal center's redox properties. acs.org Furthermore, electrochemical studies of N-aroyl-N′-(4′-cyanophenyl)thioureas have detailed their reduction potentials. acs.org

The cyclic voltammogram of "Urea, (2-thiazolin-2-yl)-" would likely exhibit one or more irreversible oxidation peaks, corresponding to the oxidation of the sulfur and/or nitrogen atoms. The exact potential of these peaks would be influenced by the solvent, supporting electrolyte, and the scan rate. The reduction of the compound might be less facile and occur at very negative potentials, if at all, within the typical electrochemical window.

Table 3: Representative Electrochemical Data for Related Thiazole and Thiourea Compounds

Compound/SystemTechniqueRedox ProcessPotential (V) vs. Ref. ElectrodeReference
N-benzoyl-N′-(4′-cyanophenyl)thioureaCyclic VoltammetryReduction of Cyano Group~ -1.8 V vs. Ag/AgCl acs.org
2-amino-5-mercapto-1,3,4-thiadiazoleCyclic VoltammetryIrreversible Oxidation~ +0.38 V vs. Ag/AgCl nih.gov
trans-[RuCl4(2-aminothiazole)(DMSO)]-Cyclic VoltammetryRu(III)/Ru(II) Reduction-0.29 V vs. Ag/AgCl acs.org

Structure Reactivity and Structure Function Relationships of Urea, 2 Thiazolin 2 Yl

Correlating Structural Features with Reactivity Profiles

The reactivity of Urea (B33335), (2-thiazolin-2-yl)- is intricately governed by the electronic and steric properties inherent to its constituent parts: the urea group and the 2-thiazolin-2-yl moiety.

Steric and Electronic Effects on Reaction Rates and Selectivity

The chemical reactivity of Urea, (2-thiazolin-2-yl)- is a delicate balance of steric and electronic factors. The thiazole (B1198619) ring's sulfur atom, being electronegative, influences the electron distribution, often directing reactivity towards the 2-position. However, the substituents on the urea and thiazoline (B8809763) moieties can exert significant steric hindrance, thereby modulating reaction rates and selectivity.

For instance, in related N-benzoyl-N'-phenylthiourea compounds, steric parameters were found to have a more pronounced effect on antiviral activity than lipophilic and electronic parameters. acs.org Similarly, in the synthesis of thiazole derivatives, bulky groups on the urea moiety can decrease the reactivity of the compound. nih.gov For example, ortho-substituted aromatic isocyanates are less reactive in forming urea linkages due to steric hindrance. nih.gov The interplay of these effects is crucial in determining the outcome of chemical reactions. A slight modification in the substitution pattern can lead to a significant change in the product distribution or reaction rate. acs.org

The electronic nature of substituents also plays a critical role. Electron-donating groups on the thiazole ring can increase its nucleophilicity and basicity, while electron-withdrawing groups have the opposite effect. This modulation of electron density directly impacts the reactivity of the molecule towards electrophiles and nucleophiles.

Table 1: Impact of Substituent Properties on Reactivity
FeatureEffect on ReactivityExampleReference
Steric Hindrance Decreases reaction ratesBulky groups on the urea moiety hinder the approach of reactants. nih.gov
Electron-Donating Groups Increases nucleophilicity of the thiazole ringA methyl group on the thiazole ring enhances its basicity.
Electron-Withdrawing Groups Decreases nucleophilicity of the thiazole ringA nitro group on the thiazole ring reduces its basicity.

Influence of Conformation on Reaction Pathways

The three-dimensional arrangement of atoms in Urea, (2-thiazolin-2-yl)-, or its conformation, is a key determinant of its reactivity. The urea functional group itself has a degree of conformational restriction due to the delocalization of non-bonded electrons on the nitrogen atoms into the adjacent carbonyl group. nih.gov This results in a preference for planar conformations.

Studies on related N,N'-diphenylureas have shown that they generally adopt a trans,trans conformation in both solution and solid states. nih.gov However, the introduction of substituents can shift this preference. For instance, N-methylation can lead to a cis,cis conformation. nih.gov The conformation of the urea moiety relative to the thiazoline ring can influence the accessibility of reactive sites and the orientation of orbitals, thereby directing the pathway of a reaction.

In thiazole-based ureas, intramolecular hydrogen bonding can play a significant role in stabilizing specific conformations. For example, a hydrogen bond between a urea NH and the thiazole nitrogen can lock the molecule into a particular arrangement, influencing its interaction with other molecules or reagents. acs.orgrsc.org These conformational adjustments, guided by non-covalent interactions, can have profound effects on the compound's chemical behavior. rsc.org

Elucidating Mechanistic Insights from Structure-Reactivity Data

By systematically studying how changes in the structure of Urea, (2-thiazolin-2-yl)- and its derivatives affect their reactivity, it is possible to deduce the underlying reaction mechanisms. For example, the observation that electron-donating groups on the thiazole ring accelerate reactions with electrophiles supports a mechanism where the thiazole ring acts as the primary nucleophile.

In the reactions of 2-aminothiazoles with electrophiles, it has been observed that they can act as either nitrogen or carbon nucleophiles. acs.org The regioselectivity of these reactions is influenced by the substitution pattern on the thiazole ring. acs.org Mechanistic studies on the reaction of thiazolidine-2-thione, a related precursor, have shown that C-S bond cleavage can occur, leading to the formation of new C-N bonds. researchgate.net Such insights are invaluable for predicting the products of new reactions and for optimizing reaction conditions.

Rational Design of Derivatives Based on Structure-Function Paradigms

A thorough understanding of the structure-activity relationships (SAR) of Urea, (2-thiazolin-2-yl)- is fundamental for the rational design of new derivatives with specific functions. In the context of medicinal chemistry, for example, QSAR studies have been employed to correlate the structural features of diaryl ureas with their biological activity. nih.gov These studies help in identifying the key structural motifs responsible for a particular function.

The design of novel compounds often involves modifying the core structure to enhance a desired property while minimizing unwanted side effects. For instance, in the development of kinase inhibitors, the urea moiety is often used to form crucial hydrogen bonds with the target protein. nih.govacs.org By understanding the steric and electronic requirements of the binding pocket, medicinal chemists can rationally design derivatives with improved potency and selectivity. This approach has been successfully used to develop a wide range of biologically active thiazole and urea-containing compounds. nih.govacs.org

Computational Approaches to Structure-Reactivity Predictions

Computational chemistry provides a powerful toolkit for predicting the structure and reactivity of molecules like Urea, (2-thiazolin-2-yl)-. Methods such as Density Functional Theory (DFT) can be used to calculate the electronic properties and energies of different conformations, offering insights into their relative stabilities and reactivity. frontiersin.orgsemanticscholar.org

For example, the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be a useful indicator of a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity. frontiersin.org Computational methods can also be used to model reaction pathways and transition states, providing a detailed picture of how a reaction proceeds at the molecular level. These theoretical calculations, when combined with experimental data, can greatly accelerate the process of understanding and predicting the chemical behavior of complex molecules.

Table 2: Computationally Derived Reactivity Descriptors
DescriptorDefinitionImplication for ReactivityReference
HOMO Energy Energy of the Highest Occupied Molecular OrbitalHigher energy indicates greater ease of donating electrons (nucleophilicity). frontiersin.org
LUMO Energy Energy of the Lowest Unoccupied Molecular OrbitalLower energy indicates greater ease of accepting electrons (electrophilicity). frontiersin.org
HOMO-LUMO Gap Energy difference between HOMO and LUMOSmaller gap suggests higher reactivity and lower kinetic stability. frontiersin.org
Chemical Potential (μ) Negative of electronegativityRelates to the tendency of electrons to escape from the system. semanticscholar.orgresearchgate.net
Chemical Hardness (η) Resistance to change in electron distributionHarder molecules are generally less reactive. semanticscholar.org

Future Directions and Emerging Research Avenues

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

The convergence of artificial intelligence (AI) and machine learning (ML) with chemical research is poised to revolutionize the discovery and optimization of thiazolinylurea derivatives. By leveraging computational power, researchers can accelerate the identification of novel compounds with desired properties, bypassing some of the time-consuming and resource-intensive aspects of traditional laboratory work.

Machine learning algorithms, for instance, can be trained on existing datasets of thiazolinylurea compounds and their associated biological activities to develop predictive models. These models can then be used to screen virtual libraries of novel derivatives, prioritizing those with the highest probability of success for synthesis and testing. beilstein-journals.orgresearchgate.net Quantitative Structure-Activity Relationship (QSAR) studies, which correlate the chemical structure of a molecule with its biological activity, are a prime example of this approach. bohrium.com Such models can guide the design of new compounds with enhanced efficacy and selectivity. researchgate.net

Table 1: Applications of AI/ML in Thiazolinylurea Research

Application AreaDescriptionPotential Impact
Virtual Screening In silico screening of large compound libraries to identify potential drug candidates.Rapid identification of lead compounds with desired biological activity.
QSAR Modeling Development of predictive models for biological activity based on chemical structure. bohrium.comDesign of more potent and selective thiazolinylurea derivatives.
Retrosynthetic Analysis AI-powered prediction of optimal synthetic pathways for target molecules. beilstein-journals.orgpreprints.orgFaster and more efficient synthesis of novel compounds.
Reaction Optimization ML algorithms to predict optimal reaction conditions (temperature, solvent, catalyst). beilstein-journals.orgIncreased reaction yields and reduced by-product formation.
De Novo Drug Design Generative models to design entirely new molecules with specific desired properties.Exploration of novel chemical space for thiazolinylurea-based therapeutics.

Exploration of Novel Reactivity Modes and Synthetic Transformations

While established methods for the synthesis of thiazolinylureas, such as the reaction of 2-amino-2-thiazolines with isocyanates, are well-documented, the exploration of novel reactivity modes and synthetic transformations remains a fertile ground for research. researchgate.netrug.nl Discovering new synthetic routes can lead to greater molecular diversity and the creation of derivatives that are currently inaccessible.

Future research could focus on the development of novel catalytic systems to facilitate the synthesis of thiazolinylureas with greater efficiency and selectivity. For instance, palladium-catalyzed cross-coupling reactions have shown promise in the synthesis of related heterocyclic ureas and could be adapted for thiazolinylurea chemistry. mdpi.commdpi.com The use of microwave-assisted synthesis has also been shown to accelerate reaction times and improve yields for related thiazole (B1198619) derivatives. rsc.org

Investigating the reactivity of the thiazoline (B8809763) ring and the urea (B33335) functionality under various conditions could unveil new transformations. This includes exploring cycloaddition reactions, ring-opening polymerizations, and post-synthetic modifications of the thiazolinylurea scaffold to introduce new functional groups and create complex molecular architectures. A deeper understanding of the reaction mechanisms, aided by computational studies, will be crucial in designing and predicting the outcomes of these novel transformations. researchgate.net

Development of Advanced Materials with Tunable Properties

The inherent properties of the thiazolinylurea scaffold, including its ability to form hydrogen bonds and its sulfur-containing heterocycle, make it an attractive building block for the development of advanced materials with tunable properties. nih.govdodynet.eu The urea group is known for its strong hydrogen bonding capabilities, which can be exploited to create self-assembling systems and supramolecular polymers. dodynet.eunih.gov

By incorporating the (2-thiazolin-2-yl)urea moiety into polymer backbones, it may be possible to create materials with tailored mechanical, thermal, and optical properties. For example, sulfur-containing polymers are known for their high refractive indices, a desirable property for optical applications. acs.org The development of poly(thiazolinylurea)s could lead to new materials for lenses, coatings, and other optical components.

Furthermore, the dynamic nature of the hydrogen bonds in urea-containing polymers can impart self-healing and recyclable properties to the materials. nih.gov Research into the synthesis and characterization of such "smart" materials derived from thiazolinylurea monomers could open up applications in areas like soft robotics, biomedical devices, and sustainable plastics. The ability to tune the properties of these materials by modifying the substituents on the thiazoline ring or the urea nitrogen atoms offers a high degree of control over their final characteristics. nih.govnih.gov

Table 2: Potential Applications of Thiazolinylurea-Based Materials

Material TypePotential PropertiesPotential Applications
Supramolecular Polymers Self-assembly, stimuli-responsive behavior. dodynet.euDrug delivery, tissue engineering, sensors.
High Refractive Index Polymers Enhanced light bending capabilities. acs.orgOptical lenses, anti-reflective coatings, LED encapsulation.
Self-Healing Materials Ability to repair damage autonomously. nih.govProtective coatings, durable electronics, reusable materials.
Recyclable Polymers Can be broken down into monomers and repolymerized. nih.govSustainable plastics and composites.

Interdisciplinary Research with Other Scientific Domains

The full potential of "Urea, (2-thiazolin-2-yl)-" and its derivatives will be unlocked through increased collaboration between chemists and researchers in other scientific disciplines. The diverse biological activities reported for these compounds, including antibacterial, antifungal, anticancer, and enzyme inhibitory effects, highlight the need for strong partnerships with biologists, pharmacologists, and medical researchers. rug.nlmdpi.comnih.govnih.govresearchgate.netmdpi.comacs.orgnih.govnih.gov

In the field of medicine, joint efforts can lead to the development of novel therapeutic agents. For example, thiazolinylurea derivatives showing potent activity against drug-resistant bacteria could be developed into new antibiotics. rug.nl Their potential as anticancer agents, possibly through the inhibition of specific enzymes like sirtuins or tubulin polymerization, warrants further investigation in collaboration with oncologists. mdpi.comfrontiersin.org

Beyond medicine, interdisciplinary research can extend to agriculture, where thiazolinylurea derivatives have shown potential as herbicides. researchgate.net Collaboration with plant scientists and agricultural engineers could lead to the development of new, more selective, and environmentally friendly crop protection agents. In materials science, partnerships with engineers and physicists will be crucial for translating the unique properties of thiazolinylurea-based polymers into functional devices and technologies. acs.orgopenmedicinalchemistryjournal.com

Challenges and Opportunities in Thiazolinylurea Chemistry

Despite the promising future directions, several challenges remain in the field of thiazolinylurea chemistry. Overcoming these hurdles will present significant opportunities for innovation and discovery.

One of the primary challenges is the need for more efficient and sustainable synthetic methodologies. While several synthetic routes exist, developing greener and more atom-economical processes is a key goal. researchgate.net This includes the use of less hazardous reagents and solvents, as well as the development of catalytic methods that can be performed under milder conditions.

Another challenge lies in understanding the complex structure-activity relationships that govern the biological effects of these compounds. While AI and ML can assist in this, extensive biological testing and mechanistic studies are still required to validate computational predictions and elucidate the precise modes of action. beilstein-journals.orgresearchgate.net Issues such as drug resistance and off-target effects also need to be addressed for therapeutic applications. beilstein-journals.org

Despite these challenges, the opportunities in thiazolinylurea chemistry are vast. The modular nature of the scaffold allows for the creation of large and diverse chemical libraries for high-throughput screening. rug.nlmdpi.com The potential to develop novel materials with tunable properties opens up a wide range of applications beyond the traditional focus on medicinal chemistry. nih.govnih.gov As our understanding of the fundamental chemistry and biology of these compounds grows, so too will the potential for "Urea, (2-thiazolin-2-yl)-" and its derivatives to address significant societal needs in health, agriculture, and technology. researchgate.netopenmedicinalchemistryjournal.com

Q & A

Basic: What experimental parameters are critical for optimizing the synthesis of urea derivatives like (2-thiazolin-2-yl)urea?

Answer:

  • Reaction Solvent and Base Selection : Use inert solvents (e.g., dichloromethane or toluene) to minimize side reactions. Triethylamine is effective for neutralizing HCl byproducts .
  • Temperature Control : Reflux conditions are typically required to achieve high yields, but precise temperature optimization is necessary to avoid decomposition of thermally sensitive intermediates.
  • Stoichiometry : Maintain a 1:1 molar ratio of isocyanate to amine to prevent cross-reactivity. Excess reagents can lead to byproducts such as di-substituted ureas.
  • Validation : Monitor reaction progress via TLC or in situ FTIR to detect unreacted isocyanate groups (peaks near 2270 cm⁻¹) .

Advanced: How can researchers resolve discrepancies between spectroscopic data and computational predictions for (2-thiazolin-2-yl)urea derivatives?

Answer:

  • Data Cross-Validation : Compare experimental NMR/IR results with density functional theory (DFT)-simulated spectra. For example, deviations in proton chemical shifts may arise from solvent effects or conformational flexibility not accounted for in gas-phase calculations .
  • Crystallographic Refinement : Use software like SHELXL to refine X-ray structures and validate bond lengths/angles. Discrepancies in puckering parameters (e.g., thiazoline ring distortion) can be analyzed using Cremer-Pople coordinates .
  • Error Analysis : Quantify experimental uncertainties (e.g., ±0.01 Å for bond lengths in crystallography) and compare with computational tolerances .

Basic: What analytical techniques are most reliable for characterizing the purity and structure of (2-thiazolin-2-yl)urea?

Answer:

  • Chromatography : HPLC with UV detection (λ = 250–300 nm) to assess purity.
  • Spectroscopy :
    • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., urea NH peaks at δ 6–8 ppm).
    • IR : Detect urea carbonyl (C=O) stretching (~1640–1680 cm⁻¹) and thiazoline C-S bonds (~680 cm⁻¹) .
  • Elemental Analysis : Match experimental C/H/N/S percentages with theoretical values (error < ±0.3%) .

Advanced: How can researchers elucidate the reaction mechanism for the formation of (2-thiazolin-2-yl)urea from isocyanate and amine precursors?

Answer:

  • Kinetic Studies : Perform time-resolved experiments (e.g., stopped-flow NMR) to identify intermediates.
  • Isotopic Labeling : Use ¹⁵N-labeled amines to track urea formation pathways via 2D NMR (HSQC or HMBC) .
  • Computational Modeling : Apply transition-state theory (e.g., Gaussian or ORCA) to map energy profiles for nucleophilic attack on the isocyanate carbon .
  • Byproduct Analysis : Characterize side products (e.g., thioureas) via LC-MS to infer competing reaction pathways .

Basic: What statistical methods are appropriate for analyzing biological assay data involving (2-thiazolin-2-yl)urea derivatives?

Answer:

  • Dose-Response Curves : Fit data to a sigmoidal model (e.g., Hill equation) to calculate IC₅₀ values. Use nonlinear regression tools (e.g., GraphPad Prism).
  • Significance Testing : Apply two-sided Student’s t-test for comparing treatment groups (p < 0.05 threshold). Report mean ± SEM for replicates (n ≥ 3) .
  • Outlier Detection : Use Grubbs’ test to exclude anomalous data points that skew results .

Advanced: How should researchers address contradictions in structure-activity relationship (SAR) studies for thiazoline-containing ureas?

Answer:

  • Meta-Analysis : Aggregate data from multiple studies to identify trends obscured by experimental variability (e.g., substituent effects on bioactivity) .
  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., GROMACS) to reconcile conflicting SAR data. Focus on binding pose stability and solvation effects .
  • Stereochemical Considerations : Evaluate enantiomeric purity (via chiral HPLC) and assign absolute configurations (X-ray or ECD spectroscopy) to resolve activity differences between stereoisomers .

Basic: What are best practices for documenting synthetic procedures and reproducibility in urea derivative research?

Answer:

  • Detailed Protocols : Specify solvent grades, catalyst batches, and purification methods (e.g., column chromatography conditions).
  • Data Logging : Record reaction times, temperatures, and yields in tabular format for cross-referencing .
  • Reproducibility Checks : Independent replication by lab members to confirm key results .

Advanced: How can researchers leverage crystallographic data to improve the design of (2-thiazolin-2-yl)urea-based inhibitors?

Answer:

  • Electron Density Maps : Analyze residual density in X-ray structures to identify flexible regions (e.g., thiazoline ring puckering) for targeted rigidification .
  • Hydrogen Bond Networks : Use SHELX hydrogen-bonding tables to optimize interactions with binding pockets (e.g., urea carbonyl as H-bond acceptor) .
  • Torsion Angle Libraries : Compare derived torsion angles (C–N–C–S) with Cambridge Structural Database entries to predict conformational preferences .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.